molecular formula C10H10BrN B2736245 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline CAS No. 1784984-05-9

2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline

Cat. No. B2736245
CAS RN: 1784984-05-9
M. Wt: 224.101
InChI Key: FBLPILAEIROBHI-UHFFFAOYSA-N
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Description

“2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline” is a chemical compound with the CAS Number: 1784984-05-9 . It has a molecular weight of 224.1 . The IUPAC name for this compound is 6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline .

Physical and Chemical Properties This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Methods and Chemical Structure Analysis

  • Vinyl Radical Cyclization for Alkaloid Synthesis : Padwa et al. (2005) developed a new method to synthesize the octahydropyrrolo[3,2,1-ij]quinoline ring system, crucial for the aspidosperma alkaloid family, utilizing intramolecular Diels-Alder reactions and radical cyclization, highlighting the synthetic utility of such compounds in accessing complex natural product frameworks (Padwa et al., 2005).
  • Crystal Structure and Cytotoxicity Evaluation : Mphahlele et al. (2020) characterized the structure of 2-aryl-8-bromo-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes using NMR and X-ray diffraction, further evaluating their cytotoxic effects against cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Mphahlele et al., 2020).

Biological Activities and Potential Therapeutic Applications

  • Anticancer Potential : Köprülü et al. (2018) investigated various quinoline derivatives for their anticancer activities, finding that compounds like 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity, suggesting the potential of these compounds in cancer therapy (Köprülü et al., 2018).
  • Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) synthesized novel quinoline-based triazoles showing promising antimicrobial and antimalarial activities, indicating the versatility of these compounds in addressing infectious diseases (Parthasaradhi et al., 2015).

Electrochemical and Photophysical Properties

  • Electrochemical Studies : Srinivasu et al. (1999) conducted electrochemical analyses of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors, offering insights into the electrochemical behaviors of quinoline derivatives, which could have implications for their pharmacological properties (Srinivasu et al., 1999).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are also several precautionary statements associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPILAEIROBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C=CC(=C3)Br)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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